Bopindolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antihypertensive Effects:

Several studies have investigated bopindolol's effectiveness in lowering blood pressure. A multi-center trial demonstrated its ability to significantly reduce both systolic and diastolic blood pressure in patients with mild to moderate hypertension compared to placebo Source: [PubMed: ]. Additionally, a double-blind study found bopindolol to be equally effective as another beta-blocker, metoprolol, in controlling blood pressure Source: [PubMed: ].

Mechanism of Action:

Beyond its beta-blocking properties, research suggests bopindolol possesses additional mechanisms that might contribute to its cardiovascular benefits. Studies have shown it exhibits:

- Intrinsic sympathomimetic activity (ISA): This means bopindolol can partially mimic the effects of epinephrine, potentially mitigating some of the side effects associated with beta-blockers Source: [PubMed: ].

- Membrane stabilizing effects: This may contribute to its anti-arrhythmic properties, although further research is needed to confirm this Source: [PubMed: ].

- Inhibition of renin secretion: Renin is an enzyme involved in regulating blood pressure. By inhibiting its release, bopindolol might contribute to its antihypertensive effects Source: [PubMed: ].

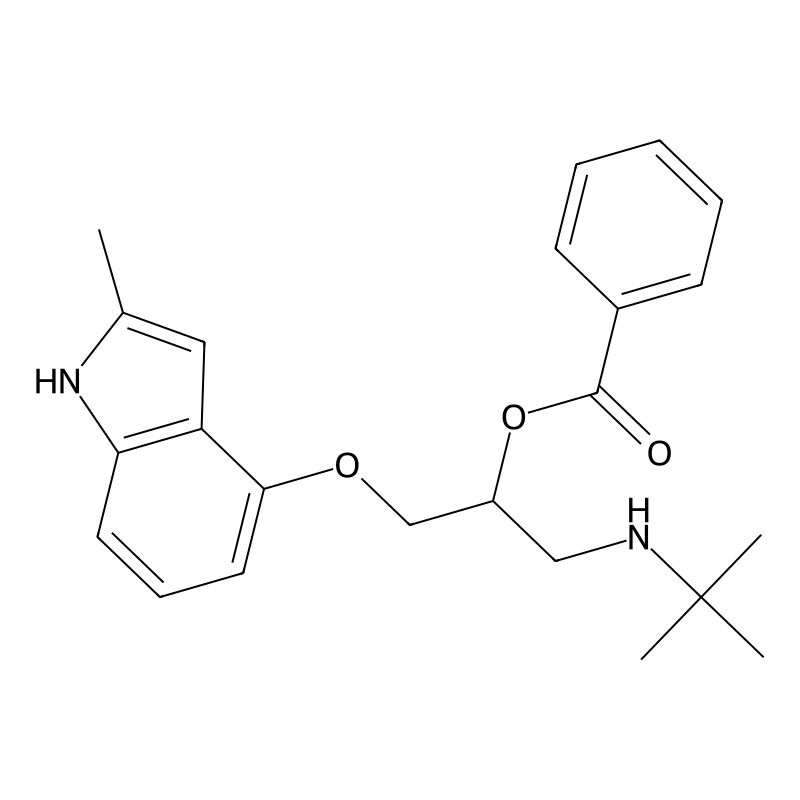

Bopindolol is a non-selective beta-adrenoceptor antagonist primarily used in the treatment of hypertension. Chemically, it is classified as an ester and acts as a prodrug for its active metabolite, 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole. The molecular formula of Bopindolol is C23H28N2O3, with a molecular weight of 380.48 g/mol. It exhibits both intrinsic sympathomimetic activity and membrane-stabilizing properties, making it unique among beta-blockers .

Bopindolol itself doesn't have a direct mechanism of action. Once metabolized to pindolol, it acts as a non-selective beta-blocker []. Beta-blockers work by competitively binding to beta-adrenergic receptors, preventing the binding of natural signaling molecules like epinephrine and norepinephrine. This action leads to decreased heart rate, contractility, and blood pressure [].

- Hydrolysis: The compound is hydrolyzed by esterases to produce benzoic acid and the active metabolite 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole.

- Oxidation and Reduction: The active metabolite can further undergo oxidation and reduction, leading to various metabolites .

Common reagents involved in these reactions include:

- Hydrolysis: Esterases are the primary enzymes.

- Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

- Reduction: Sodium borohydride is commonly employed as a reducing agent.

Bopindolol interacts with both beta-1 and beta-2 adrenergic receptors, producing a sustained blockade that inhibits the effects of epinephrine and norepinephrine. This interaction leads to a decrease in heart rate and blood pressure. Its pharmacological profile includes:

- Non-selective blockade of beta receptors: Primarily affecting cardiovascular function.

- Inhibition of renin secretion: This action reduces the production of angiotensin II and aldosterone, contributing to its antihypertensive effects .

- Interaction with serotonin receptors: Bopindolol also shows activity at 5-hydroxytryptamine receptors, which may have implications for its therapeutic effects beyond hypertension .

The synthesis of Bopindolol involves multiple steps:

- Formation of Intermediate: The reaction of 4-hydroxy-2-methylindole with epichlorohydrin in the presence of lye yields 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

- Addition of tert-butylamine: This step produces 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole.

- Esterification: The final step involves the formation of an ester with benzoic anhydride in the presence of hexamethylphosphoric acid triamide, completing the synthesis .

Industrial production methods mirror these synthetic routes but are scaled up for efficiency and purity using techniques such as high-performance liquid chromatography for quality control.

Bopindolol is primarily utilized for:

- Hypertension Management: It effectively lowers blood pressure through its actions on adrenergic receptors.

- Angina Pectoris Treatment: Limited trials indicate its efficacy in reducing symptoms associated with this condition.

- Anxiety and Essential Tremor: Preliminary studies suggest potential benefits in treating these disorders due to its interaction with serotonin receptors .

Research indicates that Bopindolol interacts significantly with various biological systems:

- It demonstrates non-selective antagonism at both beta-1 and beta-2 adrenergic receptors, which is crucial for its antihypertensive effects.

- Studies have shown that it inhibits renin secretion, thereby affecting the renin-angiotensin system, which plays a vital role in blood pressure regulation .

- Molecular modeling studies have identified potential interaction sites between Bopindolol and different beta-adrenoceptor subtypes, suggesting its unique pharmacological profile compared to other beta-blockers .

Bopindolol shares similarities with several other beta-blockers but possesses unique characteristics:

| Compound Name | Selectivity | Unique Features |

|---|---|---|

| Pindolol | Non-selective | Intrinsic sympathomimetic activity |

| Propranolol | Non-selective | Membrane stabilizing effects |

| Atenolol | Beta-1 selective | Higher selectivity for beta-1 receptors |

| Metoprolol | Beta-1 selective | Less lipid solubility compared to Bopindolol |

Bopindolol's combination of non-selectivity and intrinsic sympathomimetic activity distinguishes it from other compounds in this class, offering potential advantages in certain therapeutic contexts .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

152 - 153 °C

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA17 - Bopindolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

69010-88-4

Wikipedia

Dates

Laggner et al. Chemical informatics and target identification in a zebrafish phenotypic screen. Nature Chemical Biology, doi: 10.1038/nchembio.732, published online 18 December 2011 http://www.nature.com/naturechemicalbiology